Cymbinodin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

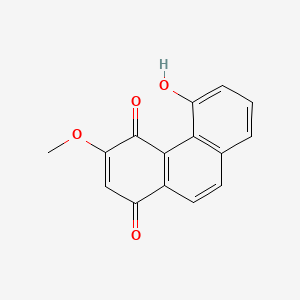

Cymbinodin A is a chemical compound with the molecular formula C15H10O4 and a molecular weight of 254.237 g/mol . It is known for its unique structure, which includes a phenanthrene backbone with hydroxy and methoxy substituents. This compound is also referred to as this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cymbinodin A typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenanthrene derivatives, which are subjected to hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at the desired positions . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Cymbinodin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cymbinodin A has been extensively studied for its cytotoxic effects against different cancer cell lines. Research indicates that it exhibits significant inhibitory activity against non-small cell lung cancer (NSCLC) cells, specifically the NCI-H460 cell line.

Case Study: Cytotoxicity Against NCI-H460 Cells

- Study Reference : A study published in MDPI reported that this compound displayed a half-maximal inhibitory concentration (IC50) of 50.82 μM against NCI-H460 cells, indicating its effectiveness in reducing cell viability at this concentration .

- Mechanism of Action : The compound's cytotoxicity was attributed to its ability to inhibit cell proliferation and migration, as evidenced by wound-healing assays . This suggests a potential role for this compound in therapeutic strategies targeting lung cancer.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promise in antimicrobial applications. It has been reported to possess inhibitory activity against Gram-positive bacteria.

Case Study: Antimicrobial Effects

- Research Findings : Studies indicate that this compound can inhibit the growth of specific bacterial strains, which positions it as a candidate for developing new antimicrobial agents . The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Broader Phytochemical Context

This compound is part of a broader class of phytochemicals derived from orchids that exhibit various bioactivities. Other compounds isolated alongside this compound have also demonstrated significant anticancer effects.

Table 1: Comparative Bioactivity of Orchid-Derived Compounds

| Compound Name | Source Plant | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | Cymbidium species | 50.82 | Anticancer |

| Ephemeranthoquinone B | Vanda bensonii | 40.39 | Anticancer |

| Phloretic Acid Methyl Ester | Vanda bensonii | 50 | Anticancer |

| Protocatechuic Acid | Various | >100 | Non-cytotoxic |

Future Research Directions

The promising results associated with this compound's anticancer and antimicrobial activities warrant further investigation into its mechanisms of action and potential clinical applications. Future research should focus on:

- Mechanistic Studies : Understanding how this compound interacts with cellular pathways in cancer and microbial cells.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

- Formulation Development : Exploring ways to enhance the bioavailability and stability of this compound for clinical use.

Wirkmechanismus

The mechanism of action of Cymbinodin A involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

- Other phenanthrene derivatives with different substituents

Uniqueness

Cymbinodin A is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer |

130837-95-5 |

|---|---|

Molekularformel |

C15H10O4 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

5-hydroxy-3-methoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C15H10O4/c1-19-12-7-11(17)9-6-5-8-3-2-4-10(16)13(8)14(9)15(12)18/h2-7,16H,1H3 |

InChI-Schlüssel |

DDEQWQREGNUPCT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2 |

Kanonische SMILES |

COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2 |

Synonyme |

cymbinodin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.